molecular formula C6H12Cl2N2S B3082879 [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1134723-32-2

[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B3082879
CAS No.: 1134723-32-2
M. Wt: 215.14 g/mol
InChI Key: GTAXWAPEXOCRGF-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a thiazole-derived amine salt characterized by a 4-methyl-substituted 1,3-thiazole ring linked to an ethylamine backbone, with two hydrochloride counterions enhancing its solubility in polar solvents. This compound is industrially available at 99% purity and is utilized in pharmaceutical and biochemical research due to its water solubility and structural versatility .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-4-9-6(8-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAXWAPEXOCRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with ethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and catalytic methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • IUPAC Name: 2-(4-Methyl-1,3-thiazol-2-yl)ethylamine dihydrochloride
  • Molecular Formula: C₆H₁₀Cl₂N₂S
  • CAS Number: 1134723-32-2

Mechanism of Action:
Thiazole derivatives, including [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, interact with various biological targets. They can modulate enzyme activity and receptor interactions, influencing biochemical pathways such as:

  • Antioxidant activity
  • Antimicrobial effects
  • Anti-inflammatory responses
  • Anticancer properties

Chemistry

The compound serves as a building block for synthesizing more complex thiazole derivatives. These derivatives are explored for their potential biological activities.

Biology

Research has indicated that this compound may inhibit specific enzymes and affect protein interactions. Studies have shown its potential in modulating cellular pathways that are crucial for various biological functions.

Medicine

The compound has been investigated for:

  • Antimicrobial Activity: Demonstrated efficacy against various bacterial strains.
  • Antifungal Activity: Potential against fungal infections.
  • Anticancer Activity: Shown promise in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityNovel thiazole derivatives exhibited strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating significant cytotoxicity .
Zhang et al. (2018)Anti-proliferative ActivityPhenylthiazole derivatives showed promising results against several cancer cell lines, highlighting the importance of structural modifications for enhanced activity .
Antibacterial Efficacy StudyAntibacterial ActivityNewly synthesized imidazotriazole-incorporated thiazoles demonstrated superior activity against Staphylococcus epidermidis compared to standard treatments .

Material Science

The compound is utilized in developing new materials, particularly in polymer chemistry where thiazole derivatives can enhance material properties.

Catalysis

It serves as a catalyst in various chemical processes, facilitating reactions that produce valuable intermediates or final products.

Mechanism of Action

The mechanism of action of [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and engage in π-π interactions plays a crucial role in its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between [2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride and analogous thiazole-based amines:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Positions on Thiazole Chain Length/Structure Purity (%) Key Applications/Notes
This compound (Inference) C₇H₁₄Cl₂N₂S* ~285.19* Methyl at C4, ethylamine at C2 Ethyl chain 99 Pharmaceutical research, industrial use
[3-(4-Methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride (112086-66-5) C₈H₁₆Cl₂N₂S 285.19 Methyl at C4, propylamine at C2 Propyl chain N/A Structural isomer with extended chain; potential for altered pharmacokinetics
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride (1279219-48-5) C₇H₁₄Cl₂N₂S 241.22 Methyl at C2 and C5, ethylamine at C4 Ethyl chain with dual methyl groups N/A Enhanced steric hindrance; niche applications in targeted binding
[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride (58981-35-4) C₇H₁₄Cl₂N₂S 241.22 Methyl at C4, ethylamine at C5 Ethyl chain (positional isomer) 95 Altered electronic properties due to thiazole substitution shift
[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (71064-30-7) C₅H₁₀Cl₂N₂S 217.12 Methyl at C4, methylamine at C2 Shorter methyl chain 95 Reduced lipophilicity; limited membrane permeability
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (920458-76-0) C₆H₁₂Cl₂N₂S 223.15 Methyl at C5, ethylamine at C2 Ethyl chain 95 Used in biochemical assays; distinct receptor affinity

*Inferred from analogous compounds due to incomplete data in evidence.

Key Comparative Insights:

Structural Variations: Substituent Position: Shifting the methyl group on the thiazole ring (e.g., C4 to C5) alters electronic distribution, affecting hydrogen bonding and van der Waals interactions .

Physicochemical Properties :

  • Solubility : All dihydrochloride salts exhibit high water solubility, but shorter chains (e.g., methylamine derivatives) may have reduced lipid bilayer penetration .
  • Purity : Industrial-grade this compound (99% purity) suggests optimized synthesis protocols compared to 95%-pure analogs .

Applications :

  • The target compound and its analogs are primarily used in pharmaceutical research (e.g., receptor-binding studies) due to their modifiable thiazole core .
  • Compounds with dual methyl groups (e.g., CAS 1279219-48-5) may serve in specialized applications requiring steric bulk .

Research Findings and Limitations

  • Synthesis Challenges : highlights that analogs like [2-(4-methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride (95% purity) may require complex purification steps, unlike the 99%-pure target compound .
  • Biological Activity : Positional isomers (e.g., methyl at C4 vs. C5) show divergent bioactivity profiles in preliminary assays, though detailed mechanistic studies are lacking in the provided evidence .

Biological Activity

[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H10Cl2N2S\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}

This structure features a thiazole ring, which is crucial for its biological activity. The presence of the methyl group at position 4 enhances its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with thiazole structures can inhibit a variety of pathogens.

PathogenActivity Level (MIC)Reference
Staphylococcus aureus32–42 μg/mL
Candida albicans24–26 μg/mL
Pseudomonas aeruginosaModerate

The mechanism of action often involves disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds similar to [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine have demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µg/mL)Reference
A549 (Lung Cancer)< 1.98
HT29 (Colon Cancer)< 23.30

These compounds exhibit their effects by inducing apoptosis and inhibiting cell proliferation through various pathways, including the Bcl-2 pathway.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of thiazole derivatives against oxidative stress-induced damage in neuronal cells. For example, one study found that specific thiazole compounds reduced interleukin levels in PC12 cells exposed to H₂O₂.

CompoundNeuroprotective Effect (%)Reference
3e53%
Ferulic Acid (Reference)77%

These findings suggest that thiazole derivatives could be promising candidates for treating neurodegenerative diseases.

Study on Antimicrobial Efficacy

A study conducted on various thiazole derivatives reported significant antimicrobial activity against resistant strains of Staphylococcus aureus and Candida species. The derivatives were synthesized and tested for their minimum inhibitory concentrations (MIC), showing promising results in comparison to standard antibiotics.

Evaluation of Anticancer Properties

In another investigation focusing on the anticancer properties of thiazole derivatives, a series of compounds were evaluated against multiple cancer cell lines. The presence of specific substituents on the thiazole ring was found to enhance cytotoxicity significantly, indicating structure-activity relationships (SAR) that are critical for drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a thiazole precursor (e.g., 4-methyl-1,3-thiazole) with an ethylamine derivative, followed by dihydrochloride salt formation. Key steps include:

  • Thiazole alkylation : Reacting 4-methylthiazole with a bromoethylamine derivative under reflux in anhydrous THF, using NaH as a base .
  • Salt formation : Treating the free base with HCl gas in ethanol to precipitate the dihydrochloride salt .
    • Critical Parameters : Reaction temperature (>60°C) and anhydrous conditions are essential to avoid side reactions (e.g., hydrolysis of the thiazole ring). Yield optimization requires stoichiometric control of HCl during salt formation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify the thiazole ring protons (δ 6.8–7.2 ppm) and ethylamine chain (δ 2.5–3.5 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion peak matching the theoretical mass (e.g., m/z 215.14 for the free base) .
  • X-ray crystallography : For absolute configuration confirmation, though limited by challenges in growing single crystals due to hygroscopicity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol) due to the dihydrochloride salt form. Insoluble in non-polar solvents (e.g., hexane) .
  • Stability : Degrades under prolonged exposure to light or temperatures >40°C. Storage recommendations: desiccated at -20°C in amber vials .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

  • Mechanistic Studies :

  • Enzyme inhibition : Thiazole derivatives exhibit competitive inhibition of kinases (e.g., EGFR) via binding to the ATP pocket. Molecular docking simulations suggest the ethylamine chain enhances hydrogen bonding with catalytic residues .
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3\text{H}-ligand competition) reveal moderate affinity for serotonin receptors (5-HT2A_{2A}), suggesting CNS activity .
    • Experimental Design : Use HEK293 cells transfected with target receptors for IC50_{50} determination. Pair with mutagenesis to identify critical binding residues .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues :

  • Hygroscopicity : Absorbs moisture rapidly, disrupting crystal lattice formation.
  • Polymorphism : Multiple salt forms may co-crystallize, complicating data interpretation .
    • Solutions :
  • Use anti-solvent vapor diffusion with tert-butanol to reduce hygroscopic effects.
  • Perform synchrotron-based X-ray diffraction to resolve low-resolution crystals .

Q. How can analytical methods be optimized to detect impurities in bulk synthesis?

  • Impurity Profiling :

  • HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient. Detect thiazole-related byproducts (e.g., unreacted 4-methylthiazole) at 254 nm .
  • LC-HRMS : Identify trace impurities (e.g., ethylamine dimerization products) via exact mass matching (<2 ppm error) .
    • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.999), LOD (0.1%), and LOQ (0.3%) .

Q. What structure-activity relationship (SAR) trends are observed in related thiazole derivatives?

  • SAR Insights :

  • Thiazole substitution : 4-Methyl groups enhance metabolic stability compared to unsubstituted thiazoles .
  • Amine chain length : Ethylamine derivatives show higher bioavailability than methyl or propyl analogs due to balanced lipophilicity (clogP ~1.2) .
    • Experimental Validation : Compare IC50_{50} values across analogs in enzymatic assays and logD measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

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